molecular formula C12H10BrNO3 B12870784 Ethyl 5-bromo-2-phenyloxazole-4-carboxylate

Ethyl 5-bromo-2-phenyloxazole-4-carboxylate

Cat. No.: B12870784
M. Wt: 296.12 g/mol
InChI Key: PXTZQGJJFGQZCA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-phenyloxazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom and a phenyl group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-phenyloxazole-4-carboxylate typically involves the bromination of 2-phenyloxazole-4-carboxylate. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-phenyloxazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the oxazole ring .

Scientific Research Applications

Ethyl 5-bromo-2-phenyloxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-2-phenyloxazole-4-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 5-bromo-2-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

PXTZQGJJFGQZCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)Br

Origin of Product

United States

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